molecular formula C21H23N3O3 B2770891 N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034441-40-0

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2770891
CAS No.: 2034441-40-0
M. Wt: 365.433
InChI Key: VOGDRQMCKVRSHF-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic chemical reagent of interest for advanced pharmacological and biochemical research. This oxalamide derivative features a molecular architecture combining a 2,3-dimethylphenyl group with a 1-methyl-1H-indol-5-yl ethanol moiety, a structure that suggests potential for interaction with various biological targets. Indole-based structures are a significant area of study in medicinal chemistry . Researchers may investigate this compound as a potential modulator or probe for studying signal transduction pathways. Its high purity makes it suitable for in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-5-4-6-17(14(13)2)23-21(27)20(26)22-12-19(25)16-7-8-18-15(11-16)9-10-24(18)3/h4-11,19,25H,12H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGDRQMCKVRSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide backbone, followed by the introduction of the 2,3-dimethylphenyl and 1-methyl-1H-indol-5-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Electron-donating groups (e.g., ethoxy in compound 21) correlate with higher yields (83%) compared to electron-withdrawing substituents (e.g., bromine in compound 19: 30%) .
  • Solubility : The hydroxyethyl group in the target compound likely enhances hydrophilicity compared to methoxy or halogenated analogs (e.g., compounds 19–23) .

Thermodynamic and Hydrogen-Bonding Profiles

highlights thermodynamic parameters (ΔH°, ΔS°) for oxalamides, which reflect hydrogen-bonding (HB) interactions and solubility:

  • N1,N2-Bis(2-nitrophenyl)oxalamide : ΔH° and ΔS° values indicate disrupted intramolecular HB, favoring solvent interactions .
  • Ethyl N-Phenyloxalamate : Similar ΔH°/ΔS° to compound 20, suggesting weak intramolecular HB with solvent-exposed carbonyls .

Table 2: Functional Comparison

Compound Application Key Advantage Limitation Reference
S336 Flavor enhancer Regulatory approval; low toxicity Limited CYP data
BNM-III-170 Antiviral therapy High binding affinity Complex synthesis
Target Compound Potential drug candidate Hydrophilic substituents for solubility Uncharacterized bioactivity

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, commonly referred to as DIMBOA-OH, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on existing research.

Molecular Structure:

  • IUPAC Name: N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
  • Molecular Formula: C23H28N2O4
  • Molecular Weight: 396.48 g/mol

Synthesis:
The synthesis of DIMBOA-OH typically involves multi-step organic reactions. A common method includes:

  • Preparation of the oxalamide backbone.
  • Introduction of the 2,3-dimethylphenyl and 1-methyl-1H-indol-5-yl groups via nucleophilic substitution reactions.
  • Reaction conditions often require strong bases such as sodium hydride and solvents like dimethylformamide (DMF) .

The biological activity of DIMBOA-OH is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby modulating cellular processes.
  • Receptor Binding: It can bind to various receptors, altering their activity and leading to physiological changes .

Biological Effects

Research indicates that DIMBOA-OH exhibits several biological activities:

  • Antimicrobial Properties:
    • Studies have shown that DIMBOA-OH has significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity:
    • Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Neuroprotective Effects:
    • There is emerging evidence that DIMBOA-OH may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease prevention .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of DIMBOA-OH against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antibacterial activity .

Case Study 2: Anticancer Potential

A recent in vitro study assessed the cytotoxic effects of DIMBOA-OH on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent increase in cell death with IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7, HeLa
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole and phenyl precursors. Key steps include coupling the oxalamide backbone to the 2,3-dimethylphenyl group and the hydroxyethyl-indole moiety. Reaction conditions (e.g., inert atmosphere, temperature control) and solvent selection (e.g., dichloromethane or DMF) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%). Structural analogs highlight the importance of protecting groups for hydroxyl and amine functionalities during synthesis .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the connectivity of the oxalamide backbone, aromatic substituents, and hydroxyethyl group. Mass spectrometry (MS) confirms the molecular weight (e.g., ~420–440 g/mol for related analogs). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹). High-performance liquid chromatography (HPLC) validates purity, with retention times compared to standards .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Cell viability assays (e.g., MTT or ATP-based tests) assess cytotoxicity. Enzyme inhibition assays (e.g., kinase or protease panels) evaluate target specificity. Fluorescence polarization or surface plasmon resonance (SPR) can measure binding affinity to receptors. For analogs, IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) are common starting points. Dose-response curves and control compounds (e.g., staurosporine) ensure reliability .

Advanced Research Questions

Q. How can computational modeling predict the mechanism of action of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions with potential targets like kinases or GPCRs. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., methyl groups on phenyl or indole) influencing activity. Free energy perturbation (FEP) calculations quantify the impact of structural modifications .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Methodological Answer : Comparative SAR studies analyze substituent effects (e.g., fluorine vs. methyl groups) on potency. Meta-analyses of published analogs can identify trends in logP, polar surface area, or hydrogen-bond donors. Orthogonal assays (e.g., thermal shift for target engagement vs. functional cellular assays) validate mechanisms. Contradictions may arise from off-target effects, requiring proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) .

Q. How can researchers optimize the pharmacokinetic profile of this oxalamide derivative?

  • Methodological Answer : Modifications to improve solubility include introducing ionizable groups (e.g., tertiary amines) or PEGylation. Metabolic stability is assessed via liver microsome assays, with cytochrome P450 inhibition studies guiding structural tweaks. Pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) in rodent models inform dosing regimens. Prodrug strategies (e.g., esterification of the hydroxyl group) enhance bioavailability .

Q. What experimental designs validate the compound’s selectivity for proposed biological targets?

  • Methodological Answer : Competitive binding assays with labeled ligands (e.g., radioactive or fluorescent) quantify displacement. CRISPR-Cas9 knockout models confirm target dependency in cellular assays. Off-target screening using panels (e.g., Eurofins SafetyScreen44) identifies unintended interactions. Negative controls (e.g., enantiomers or inactive analogs) rule out nonspecific effects .

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